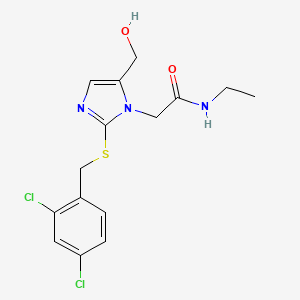

![molecular formula C15H17NO3 B2875092 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2460751-02-2](/img/structure/B2875092.png)

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

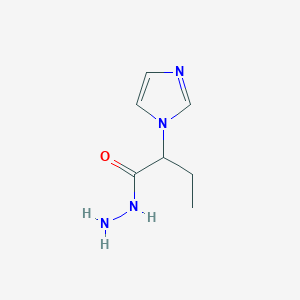

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a bicyclic lactam that belongs to the class of azabicyclo compounds. 2.0]heptane-2,4-dione.

Wissenschaftliche Forschungsanwendungen

Aromatase Inhibitory Activity

Compounds with structural similarities to "3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione" have been investigated for their pharmacological properties, including their effectiveness as aromatase inhibitors. These inhibitors can be pivotal in the treatment of hormone-dependent diseases, such as breast cancer, by blocking the aromatase enzyme critical for estrogen production. Studies like those by Staněk et al. (1991) have synthesized novel compounds demonstrating significant inhibitory activity against human placental aromatase, suggesting potential applications in endocrine therapy for hormone-dependent tumors (Staněk et al., 1991).

Synthesis and Chemical Transformations

Research has also focused on synthesizing and exploring the chemical transformations of azabicycloheptane derivatives. For example, Malpass and White (2004) discussed the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates, which opens pathways to a range of novel compounds, showcasing their versatility in creating diverse chemical structures with potential biological activities (Malpass & White, 2004).

Advanced Building Blocks for Drug Discovery

Denisenko et al. (2017) developed a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, presenting them as attractive building blocks for drug discovery. This synthesis leverages common chemicals through an intramolecular photochemical cyclization process, highlighting the potential of such compounds in the rapid development of new drugs (Denisenko et al., 2017).

Novel Catalytic Activities

The research by Berthon-Gelloz and Hayashi (2006) on expanding the C2-symmetric bicyclo[2.2.1]hepta-2,5-diene ligand family underscores the catalytic potential of these compounds. Their work demonstrates high activity and enantioselectivity in rhodium-catalyzed asymmetric addition reactions, which are crucial for synthesizing chiral compounds used in pharmaceuticals (Berthon-Gelloz & Hayashi, 2006).

Eigenschaften

IUPAC Name |

3-benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-12-8-11-13(12)15(18)16(14(11)17)9-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELJGIPWJIMVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate](/img/structure/B2875013.png)

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2875016.png)

![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)

![3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2875026.png)

![N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2875028.png)